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Introduction

Isopropyl formate (CAS 625-55-8) is a volatile ester recognized for its characteristic fruity,
sweet, and ethereal aroma, often reminiscent of plums or pears.[1][2][3] This colorless liquid is
a valuable component in the synthesis of both flavor and fragrance formulations, contributing a
bright and diffusive top note.[4][5] Natural occurrences of isopropyl formate have been
reported in various foods, including coffee, mushrooms, plum brandy, and certain fruits.[6][7][8]
Its safety for use as a flavoring agent is supported by its FEMA GRAS status (FEMA Number:
2944).[4][9]

These application notes provide detailed protocols for the laboratory-scale synthesis of
isopropyl formate via Fischer esterification and its subsequent application in creating flavor
and fragrance accords.

Physicochemical and Regulatory Data

A comprehensive summary of isopropyl formate's key properties and regulatory information is
presented below for easy reference.

Table 1: Physicochemical Properties of Isopropyl Formate
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Property Value Source(s)
Molecular Formula CaHsO2 [1][6]
Molecular Weight 88.11 g/mol [1][6]
Appearance Colorless liquid [2]

Odor Profile Fruity, ethereal, sweet, plum- CEIE]

like, pear-like

Taste Profile

Sweet, fruity, with a berry lift at

[3]

35 ppm

Boiling Point 68 °C (at 760 mmHg) [1]

Melting Point -93°C

Density 0.884 g/mL at 25 °C

Flash Point -13.89 °C (7 °F) [6]
Slightly soluble in water;

» completely miscible with
Solubility

alcohol, ether, and most

organic solvents.

Refractive Index

n20/D 1.368

Vapor Pressure

127 mmHg at 25 °C

[8]

Table 2: Regulatory and Safety Information for Isopropyl Formate
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Identifier Value/Status Source(s)
CAS Number 625-55-8 [1]
FEMA Number 2944 [9]

Regulatory Status

GRAS (Generally Recognized

as Safe)

[4]119]

JECFA Number

304

[9]

Usage Limit (Food)

Non-alcoholic beverages: 18-
25 mg/kg; Candy: 55-100
mg/kg; Baked goods: 60-100
mg/kg

[8]

Usage Limit (Fragrance)

Recommended up to 2.0% in

frag rance concentrate

[6]

Hazard Codes

F (Flammable), Xi (Irritant)

[6]

Experimental Protocols
Synthesis of Isopropyl Formate via Fischer

Esterification

This protocol details the synthesis of isopropyl formate from isopropanol and formic acid

using an acid catalyst, a classic example of Fischer esterification.[1]

Materials:

Benzene (100 mL)

Formic acid (1.0 mol)

Isopropanol (1.2 mol)

Concentrated sulfuric acid (0.015 mol)

5% Sodium bicarbonate solution
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e Anhydrous sodium sulfate

e Deionized water

Equipment:

e Three-necked round-bottom flask

» Dean-Stark apparatus or oil-water separator
» Reflux condenser

o Heating mantle with magnetic stirrer
e Separatory funnel

« Distillation apparatus

o Standard laboratory glassware
Procedure:

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, combine 1.0 mole
of formic acid, 1.2 moles of isopropanol, and 100 mL of benzene.

o Catalyst Addition: Slowly and carefully add 0.015 moles of concentrated sulfuric acid to the
reaction mixture while stirring.

o Reflux and Water Removal: Heat the mixture to reflux. The benzene-water azeotrope will
begin to distill and collect in the Dean-Stark apparatus, effectively removing water from the
reaction and driving the equilibrium towards the formation of the ester. Continue the reflux
until no more water is collected in the separator.

o Work-up:

o Cool the reaction mixture to room temperature.
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o Transfer the mixture to a separatory funnel. Separate the organic layer.

o Wash the organic layer sequentially with deionized water and then with a 5% sodium
bicarbonate solution to neutralize any remaining acid.

o Finally, wash again with deionized water.

» Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to
remove the drying agent. Remove the benzene solvent using a rotary evaporator.

« Purification: Purify the crude isopropyl formate by fractional distillation to obtain the final
product.

‘Workflow for Isopropyl Formate Synthesis
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Workflow for Isopropyl Formate Synthesis

Application Protocol: Incorporation into a Fruity Flavor
Accord

This protocol describes how to incorporate isopropyl formate into a simple fruity flavor base to
enhance its aromatic profile.

Materials:

» Isopropyl formate (as synthesized or commercial grade)
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» Base fruity flavor concentrate (e.g., a commercial apple or pear flavor)

e Propylene glycol (food grade)

o Ethanol (food grade)

Equipment:

Analytical balance

Glass beakers and stirring rods

Pipettes

Sample vials
Procedure:

o Stock Solution Preparation: Prepare a 10% solution of isopropyl formate in food-grade
ethanol for easier and more precise dosing.

o Base Flavor Preparation: Prepare a 100g batch of a simple fruity flavor base by diluting a
commercial concentrate in propylene glycol according to the supplier's recommendations.

¢ Incorporation of Isopropyl Formate:

o Create a series of dilutions by adding the 10% isopropyl formate stock solution to 10g
aliquots of the base flavor. Start with low concentrations and incrementally increase. A
suggested range to evaluate is 0.1%, 0.5%, 1.0%, and 2.0% of the 10% stock solution in
the final flavor base.

o For example, to create a 0.1% concentration, add 0.1g of the 10% isopropyl formate
stock solution to 9.99g of the base flavor.

o Evaluation:

o Allow the samples to equilibrate for at least 24 hours.
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o Evaluate the aroma of each sample on a smelling strip at different time intervals (top note,
middle note, dry down).

o For taste evaluation, dilute the flavored bases in a suitable medium (e.g., sugar water) at a
typical usage level and conduct a sensory panel.

Table 3: Example Dilution Series for Flavor Evaluation

Final
10% Isopropyl Concentration of
Sample ID Base Flavor (g)
Formate Stock (g) Isopropyl Formate
(%)
Control 10.0 0.0 0.0
IF-0.1 9.9 0.1 0.01
IF-0.5 9.5 0.5 0.05
IF-1.0 9.0 1.0 0.1
IF-2.0 8.0 2.0 0.2

Application Protocol: Incorporation into a Floral-Fruity
Fragrance Accord

This protocol outlines the use of isopropyl formate to add a fruity lift to a simple floral
fragrance base.

Materials:

Isopropyl formate

Floral fragrance base (e.g., a simple jasmine or rose accord)

Dipropylene glycol (DPG) or perfumer's alcohol

Other fragrance materials for modification (optional, e.g., ethyl acetate, isoamyl acetate)
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Equipment:

Analytical balance

Glass beakers and stirring rods

Pipettes

Sample vials

Procedure:

e Fragrance Base Preparation: Prepare a 10g batch of a simple floral fragrance base.
e Incorporation of Isopropyl Formate:

o Directly add isopropyl formate to the fragrance base at varying concentrations. A good
starting range for evaluation is 0.5%, 1.0%, and 2.0% by weight of the total fragrance

concentrate.

o For a 1% concentration in a 10g batch, add 0.1g of isopropyl formate to 9.99g of the

fragrance base.
o Evaluation:

o Dip smelling strips into each sample and evaluate the olfactory profile over time. Note the
impact of isopropyl formate on the top notes and the overall character of the fragrance.

o Compare the modified fragrances to the original floral base to assess the contribution of

the isopropyl formate.
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Logical Flow for Flavor/Fragrance Application
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Logical Flow for Flavor/Fragrance Application

Conclusion

Isopropyl formate is a versatile and effective ingredient for imparting fruity and ethereal notes
in both flavor and fragrance applications. The provided protocols offer a foundational approach
for its synthesis and utilization. Researchers and developers are encouraged to experiment
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with concentration levels and combinations with other aromatic compounds to achieve novel
and desired sensory profiles. Adherence to standard laboratory safety practices is essential
when handling isopropyl formate and the other chemicals mentioned in these protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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